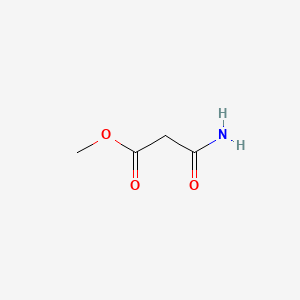

Methyl 3-amino-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-8-4(7)2-3(5)6/h2H2,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNSJCKGQREPDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393986 | |

| Record name | methyl 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51513-29-2 | |

| Record name | methyl 3-amino-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Methyl 3-amino-3-oxopropanoate?

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-amino-3-oxopropanoate

This guide provides a comprehensive technical overview of this compound (M3A3OP), a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, reactivity, analytical characterization, and practical applications, offering field-proven insights and detailed experimental protocols to empower scientific innovation.

Introduction: A Versatile Building Block

This compound, also known as methyl carbamoylacetate or malonamic acid methyl ester, is a valuable organic intermediate. Its structure uniquely combines a methyl ester and a primary amide, flanking a reactive methylene group. This trifecta of functional groups makes it a highly adaptable precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles.[1]

In the pharmaceutical and drug development sectors, this scaffold is a crucial starting material for building bioactive molecules. It serves as a key intermediate in the synthesis of compounds investigated as kinase inhibitors and potential therapeutics for Alzheimer's disease.[1] The core malonamic acid methyl ester feature is also present in the synthetic pathway of the antiviral drug Setrobuvir, highlighting the compound's relevance in contemporary medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. This section details the known physical properties and expected spectroscopic signatures of M3A3OP.

Physical and Chemical Identifiers

The fundamental properties of this compound are summarized below. While a precise experimental melting point is not widely reported in the literature, a predicted boiling point is available from chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl carbamoylacetate, Malonamic acid methyl ester | |

| CAS Number | 51513-29-2 | [2][3][4] |

| Molecular Formula | C₄H₇NO₃ | [2][3] |

| Molecular Weight | 117.10 g/mol | [2][3] |

| Boiling Point | 263.7°C at 760 mmHg (Predicted) | [3] |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

Analytical Characterization

While specific, published spectra for this exact compound are scarce, its structure allows for a confident prediction of its key analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in a non-protic solvent (e.g., DMSO-d₆):

-

A singlet around 3.6-3.7 ppm corresponding to the three protons of the methyl ester (-OCH₃).

-

A singlet around 3.2-3.4 ppm for the two protons of the active methylene group (-CH₂-).

-

A broad singlet corresponding to the two protons of the primary amide (-NH₂), which may appear over a wide range (e.g., 7.0-7.8 ppm ) and whose chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display four distinct carbon signals:

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups. Expected characteristic absorption bands include:

-

3400-3200 cm⁻¹: Two distinct bands (symmetric and asymmetric N-H stretching) for the primary amide.

-

~1735 cm⁻¹: A strong C=O stretching band for the ester carbonyl.

-

~1660 cm⁻¹: A strong C=O stretching band (Amide I band).

-

~1630 cm⁻¹: An N-H bending band (Amide II band).

Mass Spectrometry (MS)

-

Molecular Ion: In an electron ionization (EI) or soft ionization (e.g., ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 117 or 118, respectively.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z 86, or the loss of the entire carbamoyl group (-CONH₂, 44 Da).

Core Reactivity and Chemical Transformations

The synthetic utility of M3A3OP stems from its three distinct reactive sites: the active methylene group, the ester, and the amide. Understanding the causality behind this reactivity is key to its effective use.

Reactivity of the Active Methylene Group: C-C Bond Formation

The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 10-12 in DMSO) due to the resonance stabilization of the resulting carbanion (enolate). This property is the cornerstone of its use in carbon-carbon bond-forming reactions.

Mechanism: Enolate Formation and Alkylation Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA), quantitatively deprotonates the α-carbon.[7][8] The resulting enolate is a potent nucleophile that readily attacks electrophiles, most commonly alkyl halides, in an Sₙ2 reaction.[8] This alkylation step is highly efficient for methyl, primary, and some secondary alkyl halides.[7][8]

Caption: Alkylation of M3A3OP via enolate formation.

Protocol: General Procedure for α-Alkylation

This protocol is a representative example based on established methods for alkylating active methylene compounds.[7] Researchers should optimize conditions for their specific substrates.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.

-

Alkylation: Cool the reaction mixture back to 0°C. Add the alkyl halide (1.1 equivalents) dropwise.

-

Workup: Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates consumption of the starting material (typically 2-12 hours). Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Reactions at the Ester Functional Group

The methyl ester moiety is susceptible to nucleophilic acyl substitution, providing a handle to modify this end of the molecule.

-

Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH, KOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid (3-amino-3-oxopropanoic acid).

-

Transesterification: Reaction with a different alcohol under acidic or basic catalysis can exchange the methyl group for another alkyl or aryl group.

Reactions of the Amide Functional Group

The primary amide is generally less reactive than the ester. It is stable to many reaction conditions but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis Methodology

The most direct synthesis of this compound involves the aminolysis of a malonic ester derivative. The following workflow illustrates a common and efficient approach starting from dimethyl malonate.

Caption: General synthesis workflow for M3A3OP.

Protocol: Synthesis from Dimethyl Malonate

This protocol is adapted from general procedures for the aminolysis of esters.

-

Setup: Place a solution of dimethyl malonate (1.0 equivalent) in methanol into a high-pressure reaction vessel (e.g., a Parr autoclave or a heavy-walled sealed tube).

-

Reagent Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense anhydrous ammonia (3-5 equivalents) into the vessel.

-

Reaction: Seal the vessel tightly and allow it to warm to room temperature behind a blast shield. Place the vessel in an oil bath and heat to 80-100°C for 12-24 hours. The internal pressure will increase significantly.

-

Workup: Cool the vessel to room temperature, then chill thoroughly in a dry ice/acetone bath before carefully opening in a well-ventilated fume hood to release excess ammonia.

-

Isolation: Concentrate the resulting solution under reduced pressure to remove the solvent and any remaining volatile components. The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Safety, Handling, and Storage

As a matter of professional practice, researchers should always consult the latest Safety Data Sheet (SDS) before handling any chemical.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust and avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a synthetically powerful and economically important chemical intermediate. Its predictable reactivity, centered on the acidic methylene protons, provides a reliable platform for constructing complex molecular architectures. For scientists engaged in heterocycle synthesis, natural product synthesis, and the discovery of new pharmaceutical agents, a thorough understanding of this compound's properties and reaction protocols is an invaluable asset.

References

-

PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-((acetyl(methyl)amino)oxy)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

-

Maybridge. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information - Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Retrieved from [Link]

-

Movassaghi, M., & Schmidt, M. A. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. NIH Public Access. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-3-[methyl(3-pyridinyl)amino]-3-oxopropanoic acid ethyl ester. Retrieved from [Link]

-

Riddhesh Pharmachem. (n.d.). Manufacturer of Cas No. 76311-95-0 methyl 3-(methylamino)-3-oxopropanoate. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF METHYL 3-AMINOCROTONATE.

-

LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]

- Google Patents. (n.d.). Preparation and use of alkylating agents.

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol. Retrieved from [Link]

-

Grossert, J. S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Alkyl Methyl Carbonates as Methylating Agents. Retrieved from [Link]

Sources

- 1. This compound | 51513-29-2 | Benchchem [benchchem.com]

- 2. This compound 97% | CAS: 51513-29-2 | AChemBlock [achemblock.com]

- 3. 51513-29-2 | this compound - Moldb [moldb.com]

- 4. keyorganics.net [keyorganics.net]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Methyl 3-amino-3-oxopropanoate (CAS 51513-29-2): Synthesis, Reactivity, and Applications in Modern Chemistry

Abstract: This guide provides an in-depth technical overview of Methyl 3-amino-3-oxopropanoate (CAS 51513-29-2), a versatile bifunctional molecule featuring both a primary amide and a methyl ester. Its unique structural arrangement, containing an active methylene group, positions it as a highly valuable intermediate in diverse chemical fields. We will explore its fundamental physicochemical properties, detail robust synthetic methodologies, analyze its chemical reactivity from a mechanistic perspective, and highlight its critical applications in pharmaceutical development, polymer science, and agrochemical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Compound Identification and Physicochemical Properties

This compound, also known by synonyms such as Methyl Malonate Monoamide or Methyl Carbamoylacetate, is an organic compound derived from malonic acid.[1][2] Its structure presents two key functional groups—an amide and an ester—which dictate its chemical behavior and synthetic utility.[1][3] The presence of the amide group imparts polarity and hydrogen bonding capabilities, influencing its solubility.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 51513-29-2 | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₄H₇NO₃ | [1][2][3] |

| Molecular Weight | 117.10 g/mol | [2][3] |

| SMILES | O=C(OC)CC(N)=O | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Commercially available at ≥95-98% | [2][3][4] |

| Storage Conditions | 2–8°C, in a dry, dark, well-ventilated area | [3][6] |

Synthesis and Manufacturing

The synthesis of this compound leverages fundamental organic reactions, making it accessible for both laboratory-scale research and industrial production.

Common Laboratory Synthesis

The most prevalent laboratory method involves the reaction of a methyl malonate derivative with an ammonia source.[1][3] This approach is efficient and utilizes readily available starting materials.

Workflow: Laboratory Synthesis of this compound

Caption: General workflow for laboratory synthesis.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 eq) in methanol (approx. 2 M concentration).

-

Ammonolysis: Cool the solution to 0°C in an ice bath. Add a concentrated aqueous solution of ammonia (1.5 eq) dropwise over 30 minutes. Causality: The dropwise addition at low temperature is crucial to control the exotherm of the reaction and minimize the formation of the diamide byproduct.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product.

Industrial-Scale Manufacturing

For industrial quantities, production often transitions to continuous flow reactors.[3] This methodology offers superior control over reaction parameters, leading to optimized yield and purity. Key steps include the use of highly purified feedstocks and heterogeneous catalysts, such as zeolites, to facilitate the reaction at elevated temperatures (50–80°C) while minimizing byproduct formation.[3] Downstream processing typically involves crystallization and vacuum distillation to achieve purities of ≥97%.[3]

Chemical Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the ester, the amide, and the adjacent methylene group enables a wide range of chemical transformations.

Diagram: Key Reactive Sites

Caption: Reactivity map of this compound.

The molecule's dual functional groups facilitate its participation in a variety of important reactions:

-

Nucleophilic Substitutions: The methyl ester is susceptible to hydrolysis under acidic or basic conditions and can undergo transesterification.[1]

-

Condensations: The methylene protons are acidic (pKa estimated in the range of beta-keto esters), allowing for deprotonation to form a reactive enolate. This intermediate can participate in Claisen condensations, Knoevenagel condensations, and Michael additions.[7]

-

Cyclization Reactions: The compound is an ideal precursor for synthesizing heterocyclic systems. The combination of the nucleophilic amine and the electrophilic ester, along with the active methylene, enables intramolecular cyclization pathways, which are fundamental in building complex molecular scaffolds.[3]

Core Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a pivotal intermediate in several high-value chemical industries.

Pharmaceutical Synthesis

This is the most significant area of application. The compound serves as a key building block for a multitude of Active Pharmaceutical Ingredients (APIs).

-

Precursor to Oxoindolines: It is a precursor to oxoindoline derivatives, which form the core structure of numerous antipsychotic and anticancer agents.[3] For example, a substituted version, methyl 3-[methyl(phenyl)amino]-3-oxopropanoate, can undergo a methylation-cyclization sequence to create a scaffold for potent kinase inhibitors.[3] Kinase inhibitors are a major class of targeted cancer therapies.

Diagram: Role in Heterocyclic Synthesis

Caption: Pathway from intermediate to a bioactive scaffold.

Polymer Chemistry

In materials science, the compound's two functional groups can be exploited for cross-linking reactions. It can react with diisocyanates or epoxides to produce thermally stable polyurethanes and epoxy resins, respectively, materials with widespread industrial use.[3]

Agricultural Chemistry

Derivatives of this compound have demonstrated both herbicidal and fungicidal activity.[3] Structural modifications, such as altering the ester group, can enhance lipid solubility and, consequently, the bioactivity of these agrochemicals, making it a valuable starting point for developing new crop protection agents.[3]

Analytical Characterization

Unequivocal identification of this compound requires standard analytical techniques. While specific spectra for this exact compound are not widely published in commercial databases, its structure allows for reliable prediction of its spectroscopic signatures. Experimental verification is always recommended.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | (400 MHz, CDCl₃) δ: ~7.0-6.0 (br s, 2H, -NH₂ ), 3.74 (s, 3H, -OCH₃ ), 3.40 (s, 2H, -CH₂ -). Note: Amide protons are exchangeable with D₂O and their chemical shift is highly variable. |

| ¹³C NMR | (100 MHz, CDCl₃) δ: ~171.0 (C=O, Amide), ~169.0 (C=O, Ester), 52.5 (-OC H₃), 41.0 (-C H₂-). |

| IR (Infrared) | ν_max (cm⁻¹): 3400-3200 (N-H stretch), ~1740 (C=O ester stretch), ~1680 (C=O amide I band), ~1630 (N-H bend). |

| MS (Mass Spec) | [M+H]⁺: Calculated for C₄H₈NO₃⁺: 118.0499, Found: 118.0501. |

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is considered moderately hazardous and requires appropriate precautions.[8]

Table 3: GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statement | H302: Harmful if swallowed. | [8] |

| Precautionary | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [6][8] |

Handling:

-

Work in a well-ventilated area or a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Avoid formation of dust and aerosols.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[6]

-

The recommended storage temperature is between 2-8°C to ensure long-term stability.[3]

-

Keep away from strong acids, strong bases, and oxidizing agents.[1]

Conclusion

This compound (CAS 51513-29-2) is a quintessential example of a small molecule with significant synthetic power. Its bifunctional nature makes it a reliable and versatile building block for constructing complex molecular architectures. Its established role as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer agents, underscores its importance to the drug discovery pipeline. As researchers continue to push the boundaries of synthetic chemistry, the utility of such foundational reagents will only continue to grow, enabling innovations across science and industry.

References

-

PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C4H7NO3, 25 grams. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ethyl 3-amino-3-oxopropanoate. Retrieved from [Link]

Sources

- 1. CAS 51513-29-2: methyl malonate monoamide | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound (51513-29-2) for sale [vulcanchem.com]

- 4. This compound 97% | CAS: 51513-29-2 | AChemBlock [achemblock.com]

- 5. nbinno.com [nbinno.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 8. 51513-29-2 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

A Technical Guide to the IUPAC Nomenclature of Methyl 3-amino-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and clarity in research and development. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound with the chemical structure H₂N-C(=O)-CH₂-C(=O)OCH₃ . We will deconstruct the systematic name "Methyl 3-amino-3-oxopropanoate," evaluate its validity, and compare it with alternative systematic names. The primary objective is to establish the Preferred IUPAC Name (PIN) by applying the foundational principles of chemical nomenclature, thereby offering a definitive reference for professionals in the field. This document will explain the causality behind the naming rules, present logical workflows for name derivation, and provide clear visual aids to solidify understanding.

Molecular Identity and Context

The molecule , this compound, is a bifunctional organic compound possessing both an ester and an amide group.

-

Common Synonyms : Methyl carbamoylacetate, Malonamic acid methyl ester, Methyl malonate monoamide[2]

This compound serves as a valuable building block in organic synthesis, particularly in the creation of more complex heterocyclic structures and pharmaceutical intermediates.[1] Its dual functionality presents a clear and instructive challenge in the application of systematic nomenclature rules.

Foundational IUPAC Principles: Establishing Seniority

To name a multifunctional compound, IUPAC nomenclature employs a hierarchical system based on the seniority of characteristic functional groups.[5] The group with the highest priority is designated as the principal functional group, which defines the suffix of the parent name.[5][6] All other functional groups are treated as substituents and are indicated by prefixes.[7]

For the compound H₂N-C(=O)-CH₂-C(=O)OCH₃, the two competing functional groups are the ester and the amide.

Table 1: Functional Group Priority

| Priority | Functional Group Class | Formula | Suffix (as Principal Group) | Prefix (as Substituent) |

| Higher | Ester | -COOR | -oate | alkoxycarbonyl- |

| Lower | Amide | -CONH₂ | -amide | carbamoyl- |

Sources: Based on established IUPAC priority rules.[7][8][9]

As established by IUPAC, the ester group has higher seniority than the amide group.[5][8][9] Therefore, the compound must be named as an ester, with the amide functionality treated as a substituent.

Derivation of Systematic IUPAC Names

With the principal functional group identified, we can derive the systematic name. There are two primary, valid methods rooted in IUPAC's substitutive nomenclature rules, which lead to two different, albeit correct, systematic names.

Method A: Naming via Terminal Group Substitution ("amino" and "oxo")

This approach treats the main carbon chain as a three-carbon propanoate backbone. The substituents on the terminal carbon (C-3) are then named individually.

Step-by-Step Derivation:

-

Identify the Principal Functional Group : The ester group (-COOCH₃) is senior and defines the class of the compound.

-

Identify the Parent Ester : The alcohol-derived portion is "methyl." The acid-derived portion has a three-carbon chain, including the carbonyl carbon. Thus, the parent name is Methyl propanoate .[10]

-

Number the Parent Chain : Numbering begins at the carbonyl carbon of the principal (ester) group as C-1. H₂N-C(=O)-[C3]H₂-[C2]H₂-OCH₃

-

Identify and Name Substituents : At position C-3, there are two groups attached to the same carbon:

-

A double-bonded oxygen (=O), for which the prefix is oxo- .

-

An amine group (-NH₂), for which the prefix is amino- .

-

-

Assemble the Final Name : The prefixes are alphabetized ("amino" before "oxo") and placed before the parent name, with locants indicating their position.

This logical flow leads to the name: This compound .[1][11]

Method B: Naming via a Compound Substituent ("carbamoyl")

This alternative and often preferred method treats the entire amide group at the terminus as a single, compound substituent.

Step-by-Step Derivation:

-

Identify the Principal Functional Group : The ester group (-COOCH₃) is senior.

-

Identify the Parent Ester : In this approach, we identify the longest carbon chain that can be named with a simple parent. The chain is two carbons long, derived from acetic acid. The parent name is thus Methyl acetate .

-

Number the Parent Chain : Numbering begins at the ester's carbonyl carbon as C-1. [Substituent]-[C2]H₂-OCH₃

-

Identify and Name the Substituent : At position C-2, the substituent is the entire H₂N-C(=O)- group. Per IUPAC rules, this acyl group is named carbamoyl- .[7]

-

Assemble the Final Name : The substituent name and its locant are placed before the parent name.

This logical flow leads to the name: Methyl 2-carbamoylacetate .

Determination of the Preferred IUPAC Name (PIN)

While both "this compound" and "Methyl 2-carbamoylacetate" are systematic and unambiguous, the IUPAC establishes a single Preferred IUPAC Name (PIN) to provide a universal standard.[12]

According to the 2013 IUPAC recommendations (Nomenclature of Organic Chemistry), for generating PINs, the use of the acyl group prefix 'carbamoyl-' (Method B) is preferred for substituents on rings, heteroacyclic parents, and nonterminal atoms of carbon chains. For terminal atoms of carbon chains, using the two separate prefixes 'amino' and 'oxo' (Method A) is the preferred method.

Therefore, based on the most current and comprehensive IUPAC guidelines:

The Preferred IUPAC Name (PIN) is This compound .

This preference is based on the principle of treating the longest carbon chain containing the principal functional group as the parent structure and naming the functionalities on it, rather than naming a shorter chain with a more complex substituent.

Table 2: Summary of Names

| Name Type | IUPAC Name | Justification |

| Preferred (PIN) | This compound | Follows the IUPAC preference for naming terminal substituents on the longest parent chain. |

| Systematic | Methyl 2-carbamoylacetate | A valid systematic name treating the amide as a 'carbamoyl' substituent. |

| Common | Malonamic acid methyl ester | Derived from the common name of the parent dicarboxylic acid, malonic acid.[13][14] |

Conclusion

The nomenclature of this compound provides an excellent case study in the rigorous logic of the IUPAC system. By first establishing the seniority of the ester over the amide, the foundation for naming is set. Two valid systematic paths emerge: one treating the terminal amide as separate 'amino' and 'oxo' groups on a propanoate chain, and another treating it as a 'carbamoyl' substituent on an acetate chain. While both are structurally correct, the IUPAC Blue Book guidelines designate This compound as the Preferred IUPAC Name (PIN). For professionals in research and drug development, the consistent use of the PIN is critical for unambiguous database searching, regulatory submissions, and clear scientific publication.

References

-

Filo. (2021). The correct priority of functional groups in IUPAC nomenclature is. Available at: [Link]

-

eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. Available at: [Link]

-

Scribd. (n.d.). Functional Groups and Priority. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Order of nomenclature precedence among these functional groups. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)-3-oxopropanoate. National Center for Biotechnology Information. Available at: [Link]

-

Aakash Institute. (n.d.). IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Amines, and Ethers. Available at: [Link]

-

NIST. (n.d.). Malonamic acid, 2-ethyl-2-phenyl-, methyl ester. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Malonic acid. Available at: [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C4H7NO3, 25 grams. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Available at: [Link]

-

PubChem. (n.d.). Malonamic acid, 2-ethyl-N-(piperidinoacetyl)-2-(piperidinomethyl)-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Esters. Available at: [Link]

-

Chemistry LibreTexts. (2024). 21.1: Naming Carboxylic Acid Derivatives. Available at: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. Available at: [Link]

-

Angelo State University. (n.d.). Nomenclature of Carboxylic Acids. Available at: [Link]

-

Chemistry Steps. (n.d.). Naming Esters. Available at: [Link]

-

OpenStax. (2023). 21.1 Naming Carboxylic Acid Derivatives. In Organic Chemistry. Available at: [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available at: [Link]

-

LookChem. (n.d.). Cas 51513-29-2, METHYL CARBAMOYLACETATE. Available at: [Link]

-

PubChem. (n.d.). N,N'-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide). National Center for Biotechnology Information. Available at: [Link]

-

IUPAC. (2016). For Peer Review Only. Available at: [Link]

-

Palomar College. (n.d.). Nomenclature. Available at: [Link]

Sources

- 1. This compound (51513-29-2) for sale [vulcanchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 51513-29-2 | this compound - Moldb [moldb.com]

- 5. egpat.com [egpat.com]

- 6. aakash.ac.in [aakash.ac.in]

- 7. scribd.com [scribd.com]

- 8. The correct priority of functional groups in IUPAC nomenclature is | Filo [askfilo.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Methyl 3-(methylamino)-3-oxopropanoate | C5H9NO3 | CID 12647636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 13. Malonamic acid, 2-ethyl-2-phenyl-, methyl ester [webbook.nist.gov]

- 14. Malonic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-3-oxopropanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 3-amino-3-oxopropanoate, a valuable building block in pharmaceutical and chemical research. Two primary, robust, and scalable synthetic routes are detailed: the direct ammonolysis of dimethyl malonate and the reaction of methyl malonyl chloride with ammonia. This document furnishes experienced researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to successfully synthesize and characterize this target molecule. The guide includes detailed mechanistic insights, step-by-step experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication. All claims and protocols are substantiated by authoritative references.

Introduction: The Significance of this compound

This compound, also known as methyl malonamate, is a bifunctional organic molecule featuring both a methyl ester and a primary amide. This unique structure makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including heterocyclic compounds, amino acid derivatives, and various pharmacologically active agents. Its strategic importance lies in its ability to participate in a variety of chemical transformations, such as cyclization, condensation, and further functional group manipulations, making it a key component in the drug discovery and development pipeline.

This guide will explore the most practical and efficient methods for the laboratory-scale synthesis of this compound, with a focus on providing a deep understanding of the underlying chemical principles and experimental nuances.

Synthesis Pathway I: Direct Ammonolysis of Dimethyl Malonate

The direct ammonolysis of dimethyl malonate is an attractive and atom-economical approach for the synthesis of this compound. This method involves the nucleophilic attack of ammonia on one of the ester carbonyl groups of dimethyl malonate, leading to the formation of the desired mono-amide.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. Ammonia, acting as the nucleophile, attacks one of the electrophilic carbonyl carbons of dimethyl malonate. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the expulsion of a methoxide leaving group, yielding the primary amide and methanol as a byproduct. The selectivity for mono-amidation over the formation of the diamide (malonamide) can be controlled by careful manipulation of the reaction conditions, such as temperature, reaction time, and the concentration of ammonia.

Experimental Protocol

This protocol is adapted from established procedures for the ammonolysis of related diesters.[1]

Materials and Equipment:

-

Dimethyl malonate

-

Anhydrous methanol

-

Ammonia gas or a saturated solution of ammonia in methanol (e.g., 7M)

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube (if using ammonia gas)

-

Ice bath

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Ammoniacal Solution: In a well-ventilated fume hood, prepare a 7 M solution of ammonia in anhydrous methanol by bubbling ammonia gas through the methanol at 0 °C. Alternatively, a commercially available solution can be used.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1 equivalent) in anhydrous methanol.

-

Ammonolysis Reaction: To the solution of dimethyl malonate, add the 7 M methanolic ammonia solution (approximately 5-10 equivalents of ammonia). The reaction is typically carried out at room temperature (25 °C) and stirred for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol.

-

Purification: The resulting crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | Dimethyl malonate |

| Reagent | 7 M Ammonia in Methanol |

| Reaction Temperature | 25 °C |

| Reaction Time | 24-48 hours |

| Expected Yield | 60-75% (estimated based on similar reactions) |

Visual Workflow: Ammonolysis of Dimethyl Malonate

Caption: Workflow for the synthesis of this compound via ammonolysis.

Synthesis Pathway II: From Methyl Malonyl Chloride and Ammonia

This pathway offers a more reactive, and often faster, alternative to the direct ammonolysis of the diester. It involves the preparation of the more electrophilic methyl malonyl chloride from a suitable precursor, followed by its reaction with ammonia.

Mechanistic Rationale

The synthesis is a two-step process. First, a malonic acid monoester is converted to its corresponding acid chloride, typically using a chlorinating agent such as thionyl chloride or oxalyl chloride. Methyl malonyl chloride is a highly reactive acylating agent. In the second step, this acid chloride readily reacts with ammonia in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion, to yield the protonated amide. A second equivalent of ammonia acts as a base to deprotonate the intermediate, affording the final product, this compound, and ammonium chloride as a byproduct.

Experimental Protocol

Part A: Synthesis of Methyl Malonyl Chloride

This protocol is based on standard procedures for the preparation of acid chlorides from carboxylic acids.

Materials and Equipment:

-

Potassium methyl malonate or malonic acid monomethyl ester

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend potassium methyl malonate (1 equivalent) in anhydrous DCM.

-

Addition of Chlorinating Agent: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.1 equivalents) dropwise via a dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Isolation: The reaction mixture is then carefully concentrated under reduced pressure to remove the solvent and any excess chlorinating agent, yielding the crude methyl malonyl chloride, which is often used immediately in the next step without further purification.

Part B: Synthesis of this compound

Materials and Equipment:

-

Crude methyl malonyl chloride from Part A

-

Anhydrous ammonia (gas or a solution in an inert solvent)

-

Anhydrous inert solvent (e.g., diethyl ether, THF, or DCM)

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube or dropping funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve the crude methyl malonyl chloride in an anhydrous inert solvent in a round-bottom flask and cool the solution to 0 °C.

-

Amidation: Bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an inert solvent dropwise. A white precipitate of ammonium chloride will form. The addition of ammonia should be continued until the reaction is complete (monitored by TLC).

-

Work-up: After the reaction is complete, the mixture is filtered to remove the ammonium chloride precipitate. The filtrate is then washed with a small amount of cold water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography as described in Pathway I.

Quantitative Data

| Parameter | Value |

| Starting Material | Potassium Methyl Malonate |

| Reagents | Oxalyl Chloride, Anhydrous Ammonia |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours (total) |

| Expected Yield | 70-85% (estimated) |

Visual Representation: Acid Chloride Pathway

Caption: Two-step synthesis via the methyl malonyl chloride intermediate.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons adjacent to the carbonyl groups (a singlet around 3.4 ppm), and the amide protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should reveal signals for the two carbonyl carbons (ester and amide), the methylene carbon, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and the C=O stretching of the ester (around 1740 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The expected molecular ion peak for C₄H₇NO₃ would be at m/z = 117.04.

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of this compound. The direct ammonolysis of dimethyl malonate offers a more atom-economical and straightforward approach, while the acid chloride pathway provides a more reactive and potentially higher-yielding alternative. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired scale, and equipment. The provided experimental protocols, mechanistic insights, and characterization guidelines are intended to empower researchers in the successful synthesis and application of this valuable chemical intermediate.

References

-

Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Sustainable Chemistry & Engineering, 2021 , 9 (45), 15177–15186. [Link]

- Method for preparing N-methyl-malonamic acid ethyl ester.CN101085747A.

-

Methyl malonyl chloride. PubChem. [Link]

- Synthesis of malonic acid monomethyl derivatives and production process thereof.US7208621B2.

-

Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering, 2025 , 10, 1409-1417. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

Sources

Methyl 3-amino-3-oxopropanoate molecular structure and bonding.

An In-Depth Technical Guide to the Molecular Structure and Bonding of Methyl 3-Amino-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as methyl malonamate) is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its unique arrangement of a primary amide, a methyl ester, and an active methylene group confers a rich and tunable reactivity profile, making it a valuable scaffold for the construction of complex molecular architectures, including various heterocyclic compounds and potential therapeutic agents.[2] This technical guide provides a detailed examination of the molecular structure and bonding of this compound, synthesizing theoretical principles with spectroscopic evidence. We will explore the nuanced electronic effects, including amide resonance and inductive effects, that govern its geometry, reactivity, and intermolecular interactions. A thorough understanding of these foundational principles is critical for professionals leveraging this molecule in synthetic and drug development workflows.

Core Physicochemical Properties

A molecule's identity and behavior are fundamentally defined by its physical and chemical properties. For this compound, these parameters provide the initial data points for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₃ | [1][4][5] |

| Molecular Weight | 117.10 g/mol | [1][6] |

| CAS Number | 51513-29-2 | [1][5][7] |

| IUPAC Name | This compound | [8] |

| Synonyms | Methyl Malonamate, Methyl Carbamoylacetate | [1][5] |

| SMILES | COC(=O)CC(N)=O | [1][8] |

| Melting Point | 39 °C | [1] |

Molecular Architecture: A Bifunctional Scaffold

At its core, this compound is structured around a three-carbon chain featuring distinct functional groups at either end, separated by a methylene bridge. This architecture is the source of its synthetic versatility.

-

Primary Amide Group (-CONH₂): This functional group is fundamental to the structure of peptides and proteins and imparts specific bonding characteristics.[9]

-

Methyl Ester Group (-COOCH₃): A common functional group in organic chemistry, it serves as a reactive site for transformations like hydrolysis and transesterification.

-

Methylene Bridge (-CH₂-): Positioned between the two carbonyl groups, the protons on this carbon are notably acidic due to the electron-withdrawing nature of the adjacent amide and ester, making it an "active methylene" group ready for C-C bond formation.[2]

A Deeper Look at Chemical Bonding

The nuanced behavior of this compound is best understood by examining the nature of its chemical bonds, particularly the electronic interactions within the amide group.

The Critical Role of Amide Resonance

The primary amide is not simply a carbon-nitrogen single bond and a carbon-oxygen double bond. Instead, it is a resonance-stabilized system where the lone pair of electrons on the nitrogen atom is delocalized across the N-C-O system.[9][10] This phenomenon has profound structural implications:

-

Partial Double Bond Character: The C-N bond acquires significant partial double bond character, which severely restricts rotation.[11][12] This enforced planarity is a cornerstone of peptide and protein secondary structure.

-

Bond Length Modification: The C-N bond is shorter than a typical C-N single bond, while the C=O bond is slightly longer than a typical ketone or aldehyde C=O double bond.

-

Modified Reactivity: The delocalization of electrons reduces the electrophilicity of the amide carbonyl carbon compared to a ketone, and it also reduces the basicity of the nitrogen atom compared to an amine.[10]

Caption: Potential intermolecular hydrogen bonding between amide groups.

Experimental Validation: Spectroscopic Characterization

The theoretical model of molecular structure and bonding is confirmed through empirical spectroscopic data. These techniques provide a fingerprint of the molecule, allowing for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would reveal distinct signals for the different chemical environments: the methyl protons of the ester group, the active methylene protons, and the protons of the amide group. The amide protons often appear as a broad signal due to quadrupole broadening and chemical exchange.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the methyl carbon, the methylene carbon, the ester carbonyl carbon, and the amide carbonyl carbon. The chemical shifts of the carbonyl carbons provide direct evidence of their different electronic environments. [13]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for identifying the functional groups present. Key vibrational bands expected for this compound include:

-

N-H Stretching: Typically observed in the region of 3200-3400 cm⁻¹, often as two distinct peaks for a primary amide.

-

C=O Stretching (Amide): The "Amide I" band, a strong absorption appearing around 1650 cm⁻¹. [14]* C=O Stretching (Ester): A strong absorption at a higher frequency than the amide carbonyl, typically around 1720-1740 cm⁻¹. [14]* N-H Bending: The "Amide II" band, found around 1600-1640 cm⁻¹.

Synthetic and Medicinal Chemistry Relevance

The structural and bonding features of this compound are directly responsible for its utility as a versatile building block. [2][3]* Scaffold Elaboration: The primary amine provides a nucleophilic handle for amide bond formation, allowing for the facile attachment of diverse chemical moieties. [15]* Active Methylene Chemistry: The acidity of the central -CH₂- group allows it to be deprotonated and subsequently alkylated or acylated, enabling the construction of more complex carbon skeletons.

-

Precursor to Bioactive Molecules: Its structure is a key component in the synthesis of a variety of heterocyclic systems and has been identified as a valuable precursor for developing potential therapeutic agents, including kinase inhibitors. [2]

Conclusion

This compound is more than a simple organic molecule; it is a carefully orchestrated arrangement of functional groups whose properties are dictated by nuanced electronic and intermolecular forces. The planarity and stability conferred by amide resonance, combined with the reactivity of the ester and the active methylene bridge, create a synthetically powerful and versatile platform. For scientists in drug discovery and development, a comprehensive grasp of this molecule's fundamental structure and bonding is essential for rationally designing synthetic routes and developing novel chemical entities with therapeutic potential.

References

-

Stenutz, R. This compound. [Internet] Available from: [Link]

-

PubChem. Methyl 3-(methylamino)-3-oxopropanoate. [Internet] Available from: [Link]

-

PubChem. Methyl 3-(6-amino-3-pyridinyl)-3-oxopropanoate. [Internet] Available from: [Link]

-

Bluestar Silicones. 51513-29-2 | this compound | MFCD00674533 | C4H7NO3. [Internet] Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Internet] Available from: [Link]

-

CP Lab Safety. This compound, 98% Purity, C4H7NO3, 25 grams. [Internet] Available from: [Link]

-

PubChem. Ethyl 3-((acetyl(methyl)amino)oxy)-3-oxopropanoate. [Internet] Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Ethyl 3-amino-3-oxopropanoate. [Internet] Available from: [Link]

-

PubChem. Ethyl 3-(methylamino)-3-oxopropanoate. [Internet] Available from: [Link]

-

Chem Help ASAP. resonance in amides. YouTube; 2019. Available from: [Link]

-

Jackson, J.E. et al. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. MDPI; 2018. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Internet] Available from: [Link]

-

TMP Chem. Amide Resonance - Evaluating the stability of resonance forms. YouTube; 2021. Available from: [Link]

-

Glindia. Methyl 3-Aminocrotonate. [Internet] Available from: [Link]

-

Alabugin, I.V. et al. “Amide Resonance” Correlates with a Breadth of C−N Rotation Barriers. ResearchGate; 2011. Available from: [Link]

-

Kadir, A. et al. A Convenient Synthesis of Amino Acid Methyl Esters. MDPI; 2010. Available from: [Link]

-

PubChem. Ethyl 3-[methyl(3-oxopropyl)amino]-3-oxopropanoate. [Internet] Available from: [Link]

-

Köppe, C. et al. Resonance Structures of the Amide Bond: The Advantages of Planarity. ResearchGate; 2019. Available from: [Link]

-

Suhm, M.A. et al. Esters of glycine, alanine and valine are investigated by FTIR and Raman spectroscopy in supersonic jets as gas phase model systems for the neutral peptide N-terminus. Semantic Scholar; 2010. Available from: [Link]

-

Allen, F.H. et al. Hydrogen bonds on (a) the amino and (b) the nitrile N atoms in CYAMPD03 (2-cyanoguanidine). ResearchGate; 2006. Available from: [Link]

-

PubChem. Methyl 2-amino-3-chloropropanoate. [Internet] Available from: [Link]

-

ResearchGate. Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq), 55°C. [Internet] Available from: [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. This compound | 51513-29-2 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. keyorganics.net [keyorganics.net]

- 5. calpaclab.com [calpaclab.com]

- 6. 51513-29-2 | this compound - Moldb [moldb.com]

- 7. 51513-29-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound 97% | CAS: 51513-29-2 | AChemBlock [achemblock.com]

- 9. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides | MDPI [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 3-amino-3-oxopropanoate and its Synonyms: A Cornerstone in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Versatile Synthetic Building Block

Methyl 3-amino-3-oxopropanoate, a seemingly simple molecule, is a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Known by a variety of synonyms, most notably methyl carbamoylacetate , this compound is a bifunctional reagent of significant utility. Its structure, possessing both a reactive methylene group activated by two flanking carbonyls and a primary amide, offers a versatile platform for the construction of a diverse array of more complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity and properties to its synthesis and critical applications in the development of pharmaceuticals. As a key intermediate, its strategic importance lies in its ability to participate in a wide range of chemical transformations, enabling the efficient assembly of heterocyclic scaffolds that are prevalent in numerous biologically active compounds.

Synonyms and Identifiers:

To facilitate comprehensive literature and database searches, it is crucial to be aware of the various names and identifiers for this compound.

| Name | Identifier |

| Systematic Name | This compound |

| Common Synonyms | Methyl carbamoylacetate, Methylmalonamate, Malonic acid monomethyl ester monoamide, 3-Amino-3-oxo-propanoic acid methyl ester |

| CAS Number | 51513-29-2[1][2][3] |

| Molecular Formula | C₄H₇NO₃[1][3] |

| Molecular Weight | 117.10 g/mol [1] |

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₃ | [1][3] |

| Molecular Weight | 117.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid (Expected) | General knowledge |

| Melting Point | Data not readily available in peer-reviewed literature; typically a low-melting solid. | |

| Boiling Point | Data not readily available in peer-reviewed literature; likely decomposes upon heating at atmospheric pressure. | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents. | General knowledge |

| pKa | The active methylene protons are acidic, with a pKa estimated to be around 11, similar to related malonic esters. | General knowledge |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.7-3.8 ppm. The active methylene protons (-CH₂-) would appear as a singlet around 3.3-3.5 ppm. The two protons of the primary amide (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit four distinct signals. The carbonyl carbons of the ester and amide groups would be found in the downfield region, typically between 165-175 ppm. The methyl carbon of the ester group would appear around 52 ppm, and the methylene carbon would be observed in the 40-45 ppm range.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by strong C=O stretching vibrations for the ester and amide carbonyl groups, typically in the region of 1730-1750 cm⁻¹ and 1650-1680 cm⁻¹, respectively. The N-H stretching of the primary amide will be visible as two bands in the 3200-3400 cm⁻¹ region. C-H stretching vibrations will be observed below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 117. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the carbamoyl group (-CONH₂, m/z = 44).

Synthesis of this compound: A Methodological Overview

Several synthetic routes to this compound are plausible, leveraging readily available starting materials. A common and direct approach involves the aminolysis of a malonic acid derivative.

General Synthetic Pathway

The most straightforward synthesis involves the reaction of a malonic acid monoester chloride or a related activated species with ammonia. An alternative and often more convenient laboratory preparation starts from dimethyl malonate.

Caption: General synthetic pathway to this compound.

Experimental Protocol: Synthesis from Monomethyl Malonate

This protocol describes a representative procedure for the synthesis of this compound from monomethyl malonate. The causality behind this two-step approach lies in the selective reaction of one ester group to form the amide while preserving the other.

Step 1: Preparation of Monomethyl Malonate

This step can be achieved by the selective hydrolysis of dimethyl malonate.

-

Materials: Dimethyl malonate, Potassium hydroxide (KOH), Methanol, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve dimethyl malonate (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium hydroxide (1 equivalent) in methanol, maintaining the temperature below 5 °C. The dropwise addition is crucial to favor mono-hydrolysis over di-hydrolysis.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the resulting potassium salt in water and wash with diethyl ether to remove any unreacted dimethyl malonate.

-

Cool the aqueous layer to 0 °C and carefully acidify with cold hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield monomethyl malonate.[4]

-

Step 2: Amidation to this compound

This step involves the conversion of the carboxylic acid group of monomethyl malonate into a primary amide.

-

Materials: Monomethyl malonate, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonia (gas or aqueous solution).

-

Procedure:

-

Dissolve monomethyl malonate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add thionyl chloride (1.1 equivalents) dropwise. The use of an activating agent like thionyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating nucleophilic attack by ammonia.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

Cool the reaction mixture to 0 °C and slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise. This step must be performed with caution due to the exothermic nature of the reaction.

-

Stir the reaction for an additional 1-2 hours at room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

-

Applications in Drug Discovery and Development

The synthetic versatility of this compound makes it a valuable building block in the synthesis of pharmaceuticals, particularly those containing heterocyclic cores.

Synthesis of Pyrimidines and Barbiturates

This compound is a classic precursor for the synthesis of pyrimidine and barbiturate ring systems. These heterocycles are central to a vast number of biologically active molecules, including several classes of drugs.

The reaction typically involves the condensation of methyl carbamoylacetate with a 1,3-dicarbonyl compound or a related species. For example, condensation with urea or thiourea can lead to the formation of barbituric acid or thiobarbituric acid derivatives, which have been historically used as sedatives and hypnotics.[5][6][7]

References

- 1. US9475799B1 - Synthesis of Raltegravir - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 51513-29-2|this compound|BLD Pharm [bldpharm.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Physical and chemical properties of methyl carbamoylacetate.

An In-depth Technical Guide to Methyl Carbamoylacetate: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction: Methyl carbamoylacetate (CAS No. 51513-29-2), also known as methyl 3-amino-3-oxopropanoate or methyl malonamate, is a versatile bifunctional organic compound.[1] Possessing both an ester and an amide group, it serves as a valuable building block and intermediate in a diverse array of synthetic applications, from pharmaceuticals to specialized polymers. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Molecular Identity and Structure

Methyl carbamoylacetate is structurally characterized by a methyl ester group at one end of a three-carbon chain and a primary amide (carbamoyl group) at the other. This unique arrangement dictates its chemical behavior and physical characteristics.

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl Carbamoylacetate, Methyl Malonamate, Methyl Malonate Monoamide[1]

-

CAS Number: 51513-29-2[1]

-

Molecular Formula: C₄H₇NO₃[1]

-

Molecular Weight: 117.10 g/mol [1]

Caption: General workflow for spectroscopic analysis of an organic compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet around 3.7 ppm corresponding to the three protons of the methyl ester group (-OCH₃).

-

A singlet around 3.4 ppm for the two methylene protons (-CH₂-) situated between the carbonyl groups.

-

A broad singlet corresponding to the two amide protons (-NH₂), which may appear over a wide range (typically 5.5-8.0 ppm) and whose chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals:

-

A peak around 170 ppm for the ester carbonyl carbon.

-

A peak around 168 ppm for the amide carbonyl carbon.

-

A signal around 52 ppm for the methyl ester carbon (-OCH₃).

-

A signal around 41 ppm for the methylene carbon (-CH₂-).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching: Two distinct, strong absorption bands for the carbonyl groups. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower frequency, around 1650-1680 cm⁻¹.

-

N-H Bending: An absorption for the amide II band (N-H bend) is expected around 1620-1650 cm⁻¹.

-

C-O Stretching: A strong band for the ester C-O stretch will be present in the 1150-1250 cm⁻¹ region.

-

-

Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 117. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 86, or the loss of the carbamoyl group (-CONH₂, m/z = 44) to give a fragment at m/z = 73.

Part 4: Chemical Reactivity and Synthetic Utility

The dual functionality of methyl carbamoylacetate makes it a reactive and versatile intermediate. Its chemistry is dominated by the reactions of its ester and amide groups.

Caption: Core reactivity pathways for methyl carbamoylacetate.

-

Stability: The compound is stable under normal laboratory conditions. [2]However, it is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its decomposition. [2]* Hydrolysis: Like other esters and amides, methyl carbamoylacetate can be hydrolyzed.

-

Ester Hydrolysis: Under basic or acidic conditions, the methyl ester can be saponified or hydrolyzed to yield malonamic acid.

-

Amide Hydrolysis: Harsher conditions (strong acid or base with heating) are typically required to hydrolyze the amide group to the corresponding carboxylic acid, yielding monomethyl malonate.

-

-

Reactions at the Active Methylene Group: The methylene (-CH₂-) protons are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This allows for deprotonation with a suitable base to form a nucleophilic enolate, which can participate in various C-C bond-forming reactions, such as alkylations and condensations. This reactivity is central to its utility as a synthetic building block.

-

Carbamoylation: The carbamoyl moiety can be transferred to other nucleophiles under specific catalytic conditions, a process known as transcarbamoylation. [3]

Part 5: Synthesis Protocols

Methyl carbamoylacetate is not as common as its parent diester, dimethyl malonate. However, established synthetic routes are available. A prevalent laboratory and industrial method involves the reaction of a malonic ester derivative with ammonia.

General Experimental Protocol: Ammonolysis of Dimethyl Malonate

This procedure outlines a conceptual pathway. Causality Note: The use of a large excess of ammonia in a solvent like methanol drives the reaction equilibrium towards the mono-amidation product. Running the reaction at controlled, often low, temperatures helps to prevent the formation of the diamide (malonamide) by-product.

-

Reactor Setup: A pressure-rated flask or reactor is charged with dimethyl malonate and a suitable solvent, typically methanol. The vessel is cooled in an ice or dry ice/acetone bath.

-

Ammonia Addition: Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in methanol is added slowly with vigorous stirring. The temperature is carefully maintained below a designated threshold (e.g., 10 °C).

-

Reaction: The reaction mixture is stirred at a controlled temperature for several hours until analysis (e.g., by TLC or GC) indicates the consumption of the starting material.

-

Workup: The excess ammonia and methanol are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by vacuum distillation.

Part 6: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling methyl carbamoylacetate. The information below is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS). [2][4][5]

Caption: Standard laboratory safety workflow for chemical handling.

-

Hazard Identification: While specific hazard data for methyl carbamoylacetate is limited, related carbamates can be harmful if swallowed, inhaled, or in contact with skin. [5]They may cause skin, eye, and respiratory irritation. [5]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [5] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [5] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [5] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]* First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [4] * Skin Contact: Wash off with soap and plenty of water. [4] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. [4] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [4] * In all cases of significant exposure, consult a physician. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong acids, bases, and oxidizing agents. [2]

-

References

-

PubChem. 2-[Carbamoyl(methyl)amino]acetate. National Center for Biotechnology Information. [Link]

-

LookChem. methyl (carbamoylamino)(methylsulfanyl)acetate Safety Data Sheets(SDS). [Link]

-

LookChem. Cas 51513-29-2, METHYL CARBAMOYLACETATE. [Link]

-

SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. [Link]

-

Pharmaffiliates. Methyl Carbazate: Chemical Properties and Pharmaceutical Applications. [Link]

-

PubChem. Methyl Carbamate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

PubMed. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. [Link]

-

Wikipedia. Methyl carbamate. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Organic Syntheses. (Z)-METHYL 3-(4-METHOXYPHENYL)-2-BUTENOATE. [Link]

-

Occupational Safety and Health Administration (OSHA). METHYL ACETATE. [Link]

-

ResearchGate. A Novel Synthesis of Dimethyl Malonate by Carbonylation of Methyl Chloroacetate Catalyzed by Cobalt Complex. [Link]

-

Chemical Synthesis Database. (acetyl-methylamino)methyl acetate. [Link]